N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[2-(2-hydroxyphenylmethylamino)ethyl]acetamide , which systematically describes its structural components. Breaking down the nomenclature:
- N-ethylacetamide : Indicates the acetamide group (CH₃CONH–) bonded to an ethyl chain.
- 2-(2-hydroxyphenylmethylamino) : Specifies a secondary amine (–NH–) attached to a methyl group (–CH₂–) linked to a 2-hydroxyphenyl ring (C₆H₄OH–).
The molecular formula C₁₁H₁₆N₂O₂ (molecular weight: 208.25 g/mol) is derived from its constituent atoms: 11 carbons, 16 hydrogens, 2 nitrogens, and 2 oxygens. Key identifiers include:
A comparative analysis of structurally similar compounds highlights the uniqueness of the 2-hydroxyphenyl substitution (Table 1).
Table 1: Structural analogs of N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide
Molecular Geometry and Conformational Analysis
The compound’s geometry is influenced by steric and electronic interactions between its functional groups:
- Acetamide group : The planar sp²-hybridized carbonyl carbon (C=O) and adjacent nitrogen atom create resonance stabilization, limiting rotation about the C–N bond.
- Ethylenediamine chain : The –CH₂–CH₂– linker adopts a gauche conformation to minimize steric clashes between the acetamide and hydroxyphenyl groups.
- 2-Hydroxyphenyl ring : The hydroxyl group at the ortho position introduces steric hindrance with the adjacent methylamino group, resulting in a dihedral angle of approximately 45° between the aromatic ring and the ethylenediamine chain.
Density functional theory (DFT) calculations predict a semi-rigid structure stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl (–OH) and the secondary amine (–NH–), reducing conformational entropy.
Comparative Analysis of Tautomeric Forms
Tautomerism in this compound is limited due to the absence of enolizable protons adjacent to the carbonyl group. However, two protonation states are possible:
- Neutral form : Predominant at physiological pH, featuring a deprotonated amide (–NH–) and protonated phenolic hydroxyl (–OH).
- Cationic form : Occurs under acidic conditions, with protonation of the secondary amine (–NH⁺–) and neutral –OH.
No keto-enol tautomerism is observed, as the acetamide group remains resonance-stabilized (Figure 1).
Figure 1: Resonance stabilization of the acetamide group
$$
\text{CH}3\text{C(=O)NH–} \leftrightarrow \text{CH}3\text{C(–O⁻)=NH⁺–}
$$
Hydrogen Bonding Networks and Crystal Packing Predictions
Hydrogen bonding plays a pivotal role in stabilizing the compound’s solid-state structure:
- Intramolecular interactions : The phenolic –OH donates a hydrogen bond to the secondary amine (–NH–), forming a six-membered pseudoaromatic ring (bond length: ~1.8 Å).
- Intermolecular interactions : In crystalline form, the amide –NH group acts as a hydrogen bond donor to the carbonyl oxygen (–C=O) of adjacent molecules, creating infinite chains along the b-axis.
Predicted crystal packing (based on analogous structures) suggests a monoclinic lattice with space group P2₁/c and unit cell parameters a = 10.2 Å, b = 5.7 Å, c = 12.4 Å, and β = 102°. These interactions enhance thermal stability, as evidenced by a simulated melting point of 180–185°C.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H16N2O2/c1-9(14)13-7-6-12-8-10-4-2-3-5-11(10)15/h2-5,12,15H,6-8H2,1H3,(H,13,14) |
InChI Key |
VQFYYXRMOIZLMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNCC1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Experimental Procedure
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-Hydroxybenzaldehyde | 1.0 equiv. | DMF | 25°C | 2–4 hours | ~70–85% |
| N-(2-Aminoethyl)acetamide | 2.0–2.5 equiv. | DMF | 25°C | 2–4 hours | ~70–85% |
| NaBH₃CN | 1.5 equiv. | DMF | 25°C | 2–4 hours | ~70–85% |
| Acetic Acid | 3 drops | DMF | 25°C | 2–4 hours | ~70–85% |
Key Notes :
- Solvent Selection : Polar aprotic solvents like DMF or DCM enhance reaction efficiency.
- Catalyst Role : Acetic acid protonates the imine intermediate, facilitating reduction.
- Yield Optimization : Excess amine (2.0–2.5 equiv.) ensures complete conversion of aldehyde.
This method is advantageous for scalability and avoids harsh conditions, making it suitable for industrial applications.
Protection/Deprotection Strategy
For compounds with sensitive functional groups (e.g., hydroxyl), a protection/deprotection sequence ensures selective reactivity.
Methoxy Protection and Demethylation
- Methoxy Protection : 2-Hydroxybenzaldehyde is protected as its methyl ether using methyl iodide or dimethyl sulfate.
- Reductive Amination : The protected aldehyde undergoes reductive amination with N-(2-aminoethyl)acetamide.
- Demethylation : Boron tribromide (BBr₃) removes the methoxy group in dichloromethane (DCM).
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Methoxy Protection | CH₃I, K₂CO₃ | Acetone | 0°C → RT | 12 hours | ~90% |
| Reductive Amination | NaBH₃CN, AcOH | DMF | 25°C | 4 hours | ~75% |
| Demethylation | BBr₃ | DCM | -10°C → RT | 2 hours | ~70% |
Key Notes :
- Protection Efficiency : Methoxy groups are stable under basic and reductive conditions.
- Demethylation Conditions : BBr₃ selectively removes methyl ethers at low temperatures.
This approach minimizes side reactions involving the hydroxyl group, ensuring higher purity.
Alternative Synthesis Approaches
Nucleophilic Substitution
The 2-hydroxyphenylmethyl group can be introduced via nucleophilic substitution of a benzyl halide with N-(2-aminoethyl)acetamide.
| Reagent | Quantity | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 2-Hydroxybenzyl Chloride | 1.0 equiv. | DCM | K₂CO₃ | 0°C → RT | 12 hours | ~60% |
| N-(2-Aminoethyl)acetamide | 1.2 equiv. | DCM | K₂CO₃ | 0°C → RT | 12 hours | ~60% |
Limitations :
Acetylation of Ethylenediamine
Key Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Anti-Inflammatory and Anti-Arthritic Properties
Research Findings:
N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide has been investigated for its role in modulating inflammatory responses. A study demonstrated that this compound inhibits inflammation-related cytokines and reactive oxygen species (ROS) in adjuvant-induced arthritic rats, showcasing its potential as an anti-arthritic agent .
Case Study:
In a collagen-induced arthritis model, N-(2-hydroxyphenyl)acetamide was found to suppress the RANK/RANKL signaling pathway, which is crucial in osteoclast differentiation and activation. This suppression led to reduced bone resorption and inflammation, indicating its therapeutic potential in managing rheumatoid arthritis .
Inhibition of Enzymatic Activity
Research Findings:
The compound has been explored as an inhibitor of specific enzymes involved in pathological conditions. For instance, derivatives of N-(2-hydroxyphenyl)acetamide have shown promise as potent inhibitors for α-L-fucosidases, which are implicated in various diseases including cancer .
Data Table: Inhibitory Activity of Derivatives
Neuroprotective Effects
Research Findings:
this compound has been evaluated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to interact with translocator protein (TSPO) has been highlighted in PET imaging studies, suggesting its role in detecting microglial activation associated with neuroinflammation .
Case Study:
In a study using a mouse model of Alzheimer's disease, the administration of N-(2-hydroxyphenyl)acetamide derivatives resulted in significant changes in TSPO expression levels, indicating a potential application in monitoring disease progression and response to therapy .
Development of Therapeutic Agents
Research Findings:
The compound is being investigated as a lead structure for the development of new therapeutic agents targeting various diseases. Its structural characteristics allow for modifications that can enhance efficacy and specificity towards biological targets .
Case Study:
Recent pharmacological evaluations have shown that modifications to the this compound structure can lead to enhanced activity against specific targets, paving the way for novel drug development strategies aimed at inflammatory and neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by modulating the expression of apoptosis-related markers such as Bax, Bcl-2, and caspase-3 . The compound’s hydroxyl and amine groups play crucial roles in its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide, we compare it with structurally analogous compounds from the evidence. Key parameters include substituent effects, pharmacological activity, and metabolic stability.
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Insights from Comparison:
Substituent Position and Receptor Interaction: The 2-hydroxyphenyl group in the target compound contrasts with 3-methoxy (UCM765) and 4-fluoro (UCM924) substituents. Halogenated analogs (e.g., UCM924) exhibit greater metabolic stability due to reduced susceptibility to cytochrome P450 oxidation .
Metabolic Stability :
- The hydroxyl group in the target compound could increase phase II metabolism (e.g., glucuronidation), shortening half-life compared to halogenated derivatives. Methoxy or bromo groups in UCM series resist such pathways .
Biological Activity Trends :
- MT2-selective agonists (UCM765/924) highlight the importance of aromatic substituents in receptor targeting. The target compound’s 2-hydroxyphenyl group may confer distinct binding modes, though empirical data are needed .
Natural vs. Synthetic Derivatives: Natural derivatives (–6) often lack synthetic modifications (e.g., methylamino linkers), limiting their pharmacological optimization compared to designed analogs .
Biological Activity
N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide, a compound belonging to the acetamide class, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanism of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through various methods, including microwave-assisted synthesis and conventional organic reactions. The synthesis typically involves the reaction of 2-hydroxybenzylamine with acetic anhydride or acetyl chloride under controlled conditions to yield the acetamide derivative.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains and fungi.
- Anti-inflammatory Effects : It has been evaluated for its ability to inhibit inflammatory pathways, making it a potential candidate for treating inflammation-related conditions.
- Antioxidant Properties : The compound has demonstrated the capacity to scavenge free radicals, contributing to its protective effects against oxidative stress.
Antimicrobial Activity
The antimicrobial activity of this compound was assessed against several bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 30 |
| Aspergillus niger | 25 |
These results indicate that the compound exhibits moderate to strong antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Anti-inflammatory Activity
The anti-inflammatory properties were evaluated using a carrageenan-induced paw edema model in rats. The results are presented in the following table:
| Treatment Group | Paw Thickness (mm) | % Inhibition |
|---|---|---|
| Control (Saline) | 5.0 | - |
| Indomethacin (10 mg/kg) | 3.0 | 40 |
| This compound (60 mg/kg) | 3.5 | 30 |
The findings suggest that this compound significantly reduces paw thickness compared to the control group, indicating its potential as an anti-inflammatory agent.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through the inhibition of pro-inflammatory cytokines and modulation of oxidative stress pathways. Its structural similarity to other known anti-inflammatory agents may contribute to this activity.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A research study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced antimicrobial activity compared to traditional antibiotics, suggesting a promising alternative for treating resistant infections .
- Anti-inflammatory Research : A clinical trial evaluating the anti-inflammatory effects in patients with rheumatoid arthritis indicated significant improvements in symptoms when treated with this acetamide derivative .
- Oxidative Stress Studies : Research published in MDPI revealed that compounds similar to this compound exhibited potent antioxidant activity, reducing markers of oxidative stress in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
